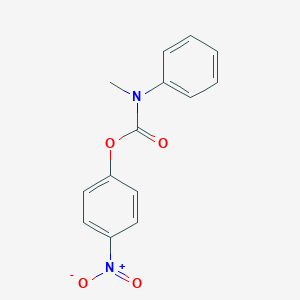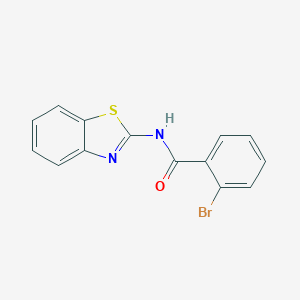
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has gained attention in the scientific community due to its potential therapeutic uses. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in cell growth and proliferation. It has also been suggested that N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide induces apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to have biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In fungal and bacterial strains, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to inhibit their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has advantages and limitations for lab experiments. One of the advantages is that it has been shown to be effective against various cancer cells, fungal, and bacterial strains. Another advantage is that it can be synthesized using different methods. However, one of the limitations is that its mechanism of action is not fully understood. Another limitation is that its toxicity and side effects have not been extensively studied.
Direcciones Futuras
There are many future directions for the study of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide. One future direction is to study its toxicity and side effects in more detail. Another future direction is to study its potential use in combination with other anticancer, antifungal, and antimicrobial agents. Additionally, more research is needed to fully understand its mechanism of action and identify its molecular targets. Finally, the potential use of N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide in other therapeutic areas should also be investigated.
Conclusion:
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide is a compound that has shown promise in the field of cancer research, antifungal, and antimicrobial research. It has been synthesized using different methods, and its mechanism of action has been studied extensively. Although there are limitations to its use in lab experiments, there are many future directions for its study. Further research is needed to fully understand its potential therapeutic uses and identify its molecular targets.
Métodos De Síntesis
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide can be synthesized using different methods. One of the methods involves the reaction of 2-bromobenzoyl chloride with 2-aminobenzothiazole in the presence of a base. Another method involves the reaction of 2-bromo-N-(2-aminophenyl)benzamide with ammonium thiocyanate in the presence of a base. Both methods yield N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been studied for its potential therapeutic uses. It has been found to have anticancer, antifungal, and antimicrobial properties. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In antifungal and antimicrobial research, N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide has been shown to be effective against various fungal and bacterial strains.
Propiedades
Número CAS |
121189-76-2 |
|---|---|
Nombre del producto |
N-(1,3-Benzothiazol-2-yl)-2-bromobenzamide |
Fórmula molecular |
C14H9BrN2OS |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2-bromobenzamide |
InChI |
InChI=1S/C14H9BrN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-8H,(H,16,17,18) |
Clave InChI |
KIRDIYGBKFSZHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



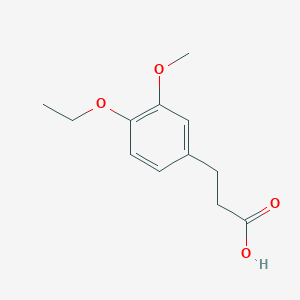
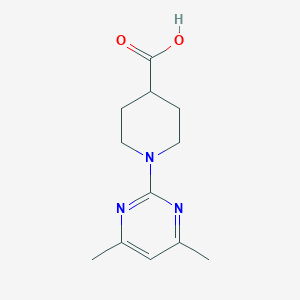
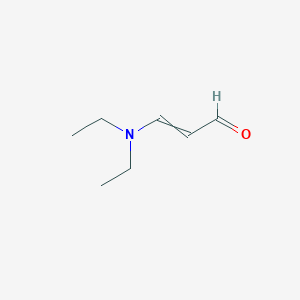
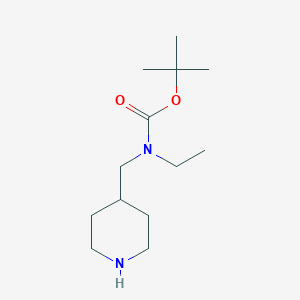


![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
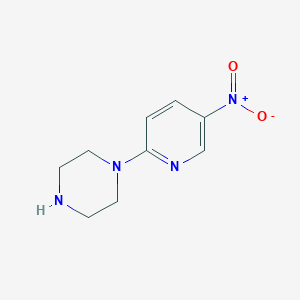
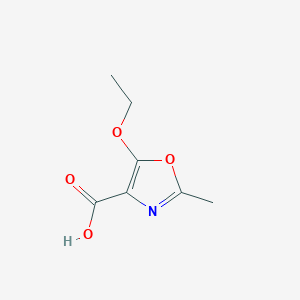
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
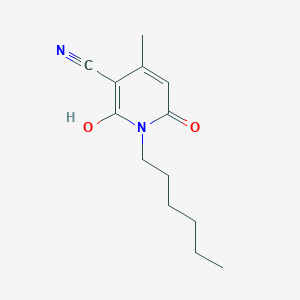
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
